molecular formula C15H16FNO B3173268 5-Fluoro-2-(4-isopropylphenoxy)aniline CAS No. 946775-08-2

5-Fluoro-2-(4-isopropylphenoxy)aniline

Cat. No. B3173268
CAS RN: 946775-08-2
M. Wt: 245.29 g/mol
InChI Key: RTSLEPXHEMMDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(4-isopropylphenoxy)aniline, also known as 5-FIPA, is an aromatic amine compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a starting material for a variety of synthetic pathways, and it is also used as a building block for drug discovery and development. 5-FIPA is a versatile compound that has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. This compound has also been used in the synthesis of a variety of bioactive compounds, including drugs and natural products.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-isopropylphenoxy)aniline is largely unknown, but it is believed to involve the formation of a covalent bond between the 4-isopropylphenyl group and the aniline group. This bond is believed to be the driving force behind the reactivity of the compound. In addition, it is believed that the presence of the fluorine atom in the molecule helps to stabilize the covalent bond and increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that the compound may have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been suggested that this compound may have an effect on the metabolism of fatty acids, as well as on the activity of enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Fluoro-2-(4-isopropylphenoxy)aniline in lab experiments is its versatility. It can be used as a starting material for a variety of synthetic pathways, and it is also used as a building block for drug discovery and development. In addition, it is relatively easy to synthesize and isolate, and it is relatively stable under laboratory conditions.
The main limitation of using this compound in lab experiments is that its mechanism of action is not well understood. In addition, its biochemical and physiological effects are not well understood, and its effects on the metabolism of fatty acids and carbohydrates are not well understood.

Future Directions

1. Further research should be conducted to better understand the mechanism of action of 5-Fluoro-2-(4-isopropylphenoxy)aniline.
2. Studies should be conducted to better understand the biochemical and physiological effects of this compound.
3. Research should be conducted to determine the effects of this compound on the metabolism of fatty acids and carbohydrates.
4. Studies should be conducted to determine the efficacy of this compound in drug discovery and development.
5. Further research should be conducted to determine the potential applications of this compound in synthetic pathways.
6. Studies should be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
7. Research should be conducted to determine the potential toxicity of this compound.
8. Studies should be conducted to determine the potential environmental impacts of this compound.
9. Research should be conducted to determine the potential applications of this compound in the field of materials science.
10. Studies should be conducted to determine the potential applications of this compound in the field of nanotechnology.

Scientific Research Applications

5-Fluoro-2-(4-isopropylphenoxy)aniline is widely used in scientific research as a building block for the synthesis of a variety of organic compounds. It is used in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a starting material for the synthesis of a variety of bioactive compounds, including drugs and natural products. This compound is also used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers.

properties

IUPAC Name

5-fluoro-2-(4-propan-2-ylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSLEPXHEMMDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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